molecular formula C18H17N3O2S B2505827 3-(1-(thiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034422-63-2

3-(1-(thiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No. B2505827
CAS RN: 2034422-63-2
M. Wt: 339.41
InChI Key: DARPBGDYTCRCDD-UHFFFAOYSA-N
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Description

The compound "3-(1-(thiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one" is a derivative that falls within the class of quinazolinone compounds. Quinazolinones are heterocyclic compounds that have been extensively studied due to their wide range of biological activities, including cardiotonic, antibacterial, and antihypertensive properties. The presence of a thiophene moiety and a piperidine ring in the structure suggests potential for diverse biological activities and interactions with biological targets.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the formation of the quinazolinone core followed by various functionalization reactions to introduce different substituents. For instance, the synthesis of quinazolinone derivatives with antibacterial activity has been reported where N-Methyl Anthranilic acid is treated with thiophene-2-carboxylic acid to yield a benzoxazinone intermediate, which is further reacted with substituted phenyl-1,3-thiazol-2-amines to obtain the final quinazolinone derivatives . Although the exact synthesis of "3-(1-(thiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a bicyclic quinazoline ring system. The substitution patterns on the quinazoline core, such as the addition of a thiophene ring or a piperidine moiety, can significantly influence the compound's conformation and, consequently, its biological activity. For example, the introduction of isopropyl and sec-butyl groups on the hydantoin and thiohydantoin rings of quinazolinone derivatives has been shown to lead to potent inotropic activity .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, which allow for the introduction of diverse substituents. These reactions are crucial for the modification of the quinazolinone core to enhance its biological activity or selectivity towards specific biological targets. For example, the synthesis of potent and selective inhibitors of the PDGF receptor involved the introduction of aryl and benzyl thioureas onto a quinazoline template .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the quinazoline ring system. These properties are critical for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME). For instance, the optimization of the pharmacokinetic profiles of PDGF receptor inhibitors was achieved by modifying the quinazoline template and its substituents . The antihypertensive activity of certain piperidine derivatives with a quinazoline ring system was also attributed to their chemical structure, which influenced their interaction with biological targets .

properties

IUPAC Name

3-[1-(thiophene-2-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17-14-6-1-2-7-15(14)19-12-21(17)13-5-3-9-20(11-13)18(23)16-8-4-10-24-16/h1-2,4,6-8,10,12-13H,3,5,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARPBGDYTCRCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CS2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(thiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

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